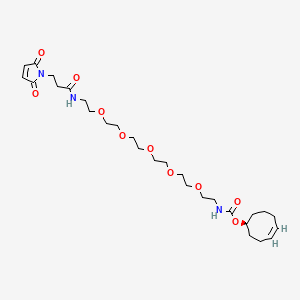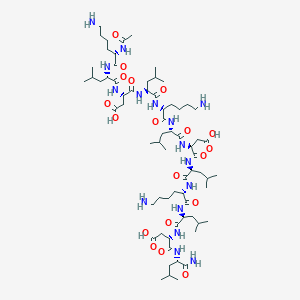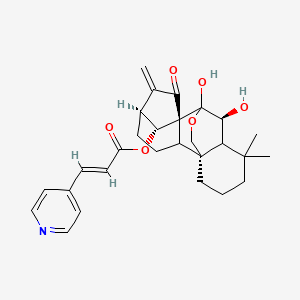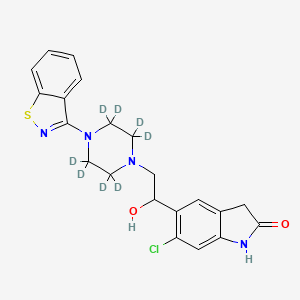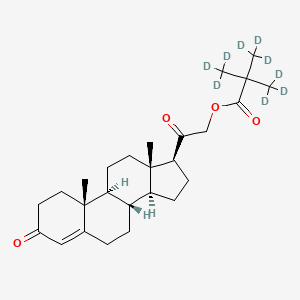
Desoxycorticosterone Pivalate-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desoxycorticosterone Pivalate-d9 is a deuterated form of Desoxycorticosterone Pivalate, a synthetic mineralocorticoid hormone. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of mineralocorticoids. The compound is characterized by the replacement of hydrogen atoms with deuterium, which helps in tracing and analyzing metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desoxycorticosterone Pivalate-d9 is synthesized through a multi-step process that involves the introduction of deuterium atoms into the Desoxycorticosterone Pivalate molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by esterification and purification steps. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for scientific research applications.
Análisis De Reacciones Químicas
Types of Reactions
Desoxycorticosterone Pivalate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Desoxycorticosterone Pivalate-d9 is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and stability of mineralocorticoids.
Biology: The compound helps in understanding the role of mineralocorticoids in cellular processes.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.
Industry: The compound is used in the development of new drugs and in quality control processes.
Mecanismo De Acción
Desoxycorticosterone Pivalate-d9 exerts its effects by binding to the mineralocorticoid receptor. This interaction leads to the formation of a steroid-receptor complex, which translocates to the nucleus and binds to chromatin. This binding results in the transcription of specific genes, leading to the regulation of electrolyte balance and water retention in the body .
Comparación Con Compuestos Similares
Similar Compounds
Desoxycorticosterone Pivalate: The non-deuterated form of the compound.
Desoxycorticosterone Trimethylacetate: Another ester form of desoxycorticosterone.
Fludrocortisone: A synthetic corticosteroid with mineralocorticoid properties.
Uniqueness
Desoxycorticosterone Pivalate-d9 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of mineralocorticoids. This deuterated form provides more accurate and detailed insights compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C26H38O4 |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i1D3,2D3,3D3 |
Clave InChI |
VVOIQBFMTVCINR-XUFLEOPMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



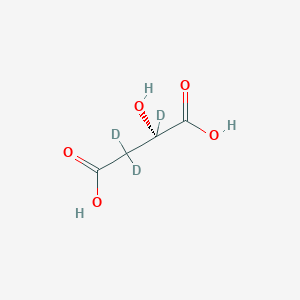
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
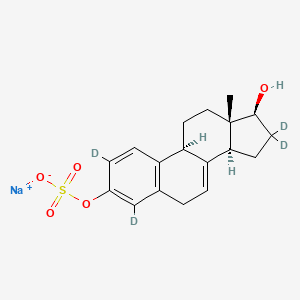
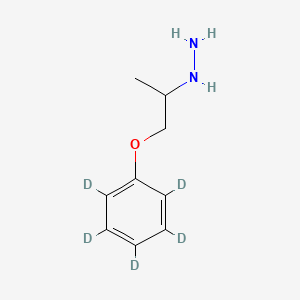
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
